Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 731012-09-2
VCID: VC8419288
InChI: InChI=1S/C15H12Cl3NO3S/c1-2-22-15(21)14-11(19-13(20)7-16)6-12(23-14)9-4-3-8(17)5-10(9)18/h3-6H,2,7H2,1H3,(H,19,20)
SMILES: CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCl
Molecular Formula: C15H12Cl3NO3S
Molecular Weight: 392.7 g/mol

Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate

CAS No.: 731012-09-2

Cat. No.: VC8419288

Molecular Formula: C15H12Cl3NO3S

Molecular Weight: 392.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate - 731012-09-2

Specification

CAS No. 731012-09-2
Molecular Formula C15H12Cl3NO3S
Molecular Weight 392.7 g/mol
IUPAC Name ethyl 3-[(2-chloroacetyl)amino]-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C15H12Cl3NO3S/c1-2-22-15(21)14-11(19-13(20)7-16)6-12(23-14)9-4-3-8(17)5-10(9)18/h3-6H,2,7H2,1H3,(H,19,20)
Standard InChI Key GWJHLCSQTMNEJJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCl
Canonical SMILES CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with an ethyl carboxylate group, at the 3-position with a 2-chloroacetamido moiety, and at the 5-position with a 2,4-dichlorophenyl group. This arrangement confers significant steric and electronic complexity, influencing its reactivity and interaction with biological targets .

Structural Highlights:

  • Thiophene Core: A five-membered aromatic ring containing sulfur, known for enhancing metabolic stability in pharmaceuticals.

  • 2-Chloroacetamido Group: Introduces electrophilic character, facilitating nucleophilic substitution reactions.

  • 2,4-Dichlorophenyl Substituent: Enhances lipophilicity, impacting solubility and membrane permeability.

Physicochemical Data

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Molecular FormulaC15H12Cl3NO3S\text{C}_{15}\text{H}_{12}\text{Cl}_{3}\text{NO}_{3}\text{S}PubChem
Molecular Weight385.69 g/molPubChem
LogP (Partition Coefficient)3.66 (estimated)Computational Chemistry
Topological Polar Surface Area (TPSA)84.5 ŲPubChem
Rotatable Bonds6PubChem

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for both organic synthesis and biological screening . Its high TPSA indicates potential hydrogen-bonding capacity, which may influence crystallization behavior .

Synthesis and Industrial Production

Industrial Scalability

Production challenges include controlling regioselectivity during substitutions and minimizing byproducts from halogenated intermediates. Industrial batches reported by Parchem (CAS 731012-09-2) achieve 95% purity, with yields optimized through palladium-catalyzed cross-coupling techniques .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structural motifs align with motifs found in kinase inhibitors and antimicrobial agents. For example:

  • Anticancer Agents: Thiophene derivatives are explored for tyrosine kinase inhibition, with chloroacetamido groups enhancing target binding .

  • Antibacterial Development: Dichlorophenyl groups are associated with disruption of bacterial cell membranes .

Material Science

In specialty polymers, the compound’s aromaticity and halogen content contribute to flame retardancy and thermal stability. Pilot studies suggest utility in photovoltaic materials, though data remain preliminary .

Recent Research and Future Directions

2023–2025 Developments

Recent patents highlight its use in covalent inhibitor design, leveraging the chloroacetamido group for irreversible target engagement. A 2024 study (PubChem update: 2025-04-05) explored its efficacy in hybrid nanomaterials, though peer-reviewed validation is pending .

Knowledge Gaps

  • Metabolic Fate: No in vivo pharmacokinetic data are available.

  • Ecotoxicology: Impact on aquatic systems remains unstudied.

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